Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that contains a pyrrole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. The ethyl ester group is introduced through esterification reactions involving ethyl alcohol and the corresponding carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation Reactions: Products include oxidized pyrrole derivatives.
Reduction Reactions: Products include reduced alcohol derivatives.
Scientific Research Applications
Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with an additional methyl group at the 5-position.
3-Bromo-1H-pyrrole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the ethyl ester group at the 2-position makes it a versatile intermediate for various synthetic applications.
Biological Activity
Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C10H10BrN1O2
- Molecular Weight : 232.07 g/mol
- Functional Groups : Contains a bromine atom at the 3-position of the pyrrole ring and an ethyl ester group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, leading to various pharmacological effects:
- Antimicrobial Activity : Exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anticancer Effects : In vitro studies have shown selective cytotoxicity towards cancer cell lines, resulting in a marked decrease in cell viability.
- Antioxidant Properties : The compound has been linked to antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Biological Activities
The compound's broad-spectrum biological activities include:
Activity Type | Description |
---|---|
Antiviral | Potential effectiveness against viral infections through enzyme inhibition. |
Anti-inflammatory | Reduction of inflammatory markers in cellular models. |
Anticancer | Induction of apoptosis in cancer cells, with selectivity towards malignant cells. |
Antimicrobial | Effective against various bacterial strains, including drug-resistant variants. |
Antioxidant | Scavenging of free radicals and reduction of oxidative damage in cells. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the efficacy of this compound against multiple bacterial strains. Results indicated that it outperformed standard antibiotics in certain cases, highlighting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity Assays : Research involving various cancer cell lines demonstrated that this compound significantly reduced cell viability at low concentrations, suggesting its utility in cancer therapeutics. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation .
- Antioxidant Activity Assessment : The compound exhibited strong reducing power in assays measuring DPPH radical scavenging activity, indicating its potential role as an antioxidant agent .
Pharmacokinetics and Bioavailability
The pharmacokinetics of this compound are influenced by its chemical structure and functional groups. Factors such as solubility, stability, and metabolic pathways will determine its bioavailability and therapeutic efficacy in clinical settings.
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
ethyl 3-bromo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
OYNGDSLVLZRTQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)Br |
Origin of Product |
United States |
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